molecular formula C17H20O2 B2675992 5-(1-Adamantyl)-2-hydroxybenzaldehyde CAS No. 209914-58-9

5-(1-Adamantyl)-2-hydroxybenzaldehyde

Cat. No. B2675992
CAS RN: 209914-58-9
M. Wt: 256.345
InChI Key: IFOABTLXHWKNIJ-UHFFFAOYSA-N
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Description

The adamantyl group is a common structural motif in medicinal chemistry due to its unique properties. It is a bulky, three-dimensional structure that can enhance the lipophilicity of a compound, which can improve its pharmacokinetic properties .


Molecular Structure Analysis

The adamantyl group is a three-dimensional, cage-like structure composed of three fused cyclohexane rings. This gives it a unique, rigid structure that can influence the properties of the compounds it’s part of .


Chemical Reactions Analysis

Adamantyl derivatives can undergo a variety of chemical reactions. For example, they can participate in radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds .


Physical And Chemical Properties Analysis

The adamantyl group is known for its unique physical and chemical properties. It is highly lipophilic, which can improve the pharmacokinetic properties of the compounds it’s part of. It also has a rigid, three-dimensional structure that can influence the properties of these compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of adamantyl derivatives can vary widely depending on the specific compound and its intended use. For example, some adamantyl derivatives are known for their antiviral activity against the influenza and HIV viruses .

Safety and Hazards

The safety and hazards associated with adamantyl derivatives can vary widely depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for each specific compound for detailed information .

Future Directions

Adamantyl derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials. The development of new synthesis methods and the exploration of their unique properties could lead to the discovery of new drugs and materials .

properties

IUPAC Name

5-(1-adamantyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c18-10-14-6-15(1-2-16(14)19)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,10-13,19H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOABTLXHWKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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